Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate

Description

Structural Features and Nomenclature

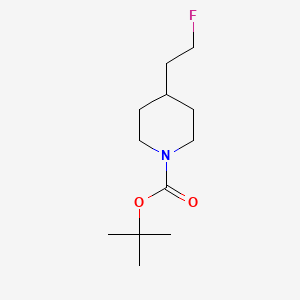

The systematic IUPAC name, tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate, reflects its structural components:

- Piperidine core : A six-membered saturated heterocycle with one nitrogen atom.

- 1-Carboxylate group : A tert-butyl ester (tert-butoxycarbonyl, Boc) attached to the piperidine nitrogen.

- 4-Substituent : A 2-fluoroethyl group (-CH2CH2F) at the fourth carbon of the piperidine ring.

The molecular formula is C12H21FNO2 , derived as follows:

- Piperidine backbone : C5H11N

- Boc group : C4H7O2 (from tert-butyl carbonate)

- 2-Fluoroethyl group : C2H4F

| Property | Value |

|---|---|

| Molecular formula | C12H21FNO2 |

| Molecular weight | 230.30 g/mol (calc.) |

| Key functional groups | Boc, fluoroethyl, piperidine |

The Boc group is electron-withdrawing, stabilizing the amine against undesired reactions, while the fluoroethyl group enhances lipophilicity and metabolic resistance.

Role of tert-Butyl and Fluoroethyl Substituents in Piperidine Chemistry

tert-Butoxycarbonyl (Boc) Group

- Protection : The Boc group shields the piperidine nitrogen during synthetic steps, preventing unwanted nucleophilic attacks or oxidations. It is readily removed under acidic conditions (e.g., HCl in dioxane), enabling downstream functionalization.

- Steric Effects : The bulky tert-butyl moiety influences the piperidine ring’s conformation, favoring equatorial positioning of substituents to minimize steric strain.

2-Fluoroethyl Substituent

- Electronic Modulation : Fluorine’s electronegativity (χ = 4.0) induces a dipole, altering electron density at adjacent carbons. This polarizes C-F bonds, enhancing hydrogen-bond acceptor capacity and influencing binding interactions.

- Lipophilicity : The fluoroethyl group increases logP compared to non-fluorinated analogs, improving membrane permeability in drug candidates.

- Metabolic Stability : Fluorine’s inertness toward cytochrome P450 enzymes reduces oxidative degradation, prolonging biological half-life.

Historical Development of Fluorinated Piperidine Derivatives

The synthesis of fluorinated piperidines has evolved significantly since the mid-20th century, driven by their utility in pharmaceuticals (e.g., antipsychotics, antivirals) and agrochemicals. Early methods relied on multistep sequences with pre-functionalized precursors, often requiring chiral auxiliaries or harsh fluorinating agents. A breakthrough emerged with transition metal-catalyzed strategies, such as rhodium-mediated dearomatization-hydrogenation (DAH) of fluoropyridines, enabling one-pot access to all-cis multifluorinated piperidines with high diastereoselectivity. For example, DAH converts 2-fluoropyridine derivatives into fluorinated piperidines via intermediate dihydropyridines, which are fully saturated under hydrogenation conditions.

The introduction of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate represents a convergence of protective group chemistry and fluorine-specific synthetic advancements. Its structural motif is prevalent in:

Properties

IUPAC Name |

tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEKQGBJAAUAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190674 | |

| Record name | 1,1-Dimethylethyl 4-(2-fluoroethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184042-54-4 | |

| Record name | 1,1-Dimethylethyl 4-(2-fluoroethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184042-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-fluoroethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoroethyl reagents under controlled conditions. One common method involves the use of tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate as a precursor . The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluoroethyl group can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluoroethyl derivatives, while oxidation and reduction can produce different piperidine-based compounds.

Scientific Research Applications

Pharmaceutical Applications

2.1. Synthesis of Beta-lactamase Inhibitors

One of the primary applications of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate is as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics, thus enhancing their efficacy against resistant bacterial strains. The compound facilitates the formation of complex structures that can inhibit beta-lactamase enzymes effectively .

2.2. Anti-inflammatory and Immunomodulatory Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit anti-inflammatory properties. In a study evaluating various synthesized compounds for their ability to inhibit NLRP3-dependent pyroptosis, certain derivatives demonstrated significant reductions in IL-1β release and cell death in macrophages . This suggests potential applications in treating inflammatory diseases.

4.1. Beta-lactamase Inhibitor Synthesis

In a patent application, this compound was highlighted as a key intermediate in synthesizing novel beta-lactamase inhibitors . The process involves several steps, including the formation of sulfonates that lead to complex bicyclic structures capable of inhibiting beta-lactamases effectively.

4.2. Anti-inflammatory Research

A detailed study assessed the anti-inflammatory effects of synthesized compounds derived from piperidine structures, including this compound. The results indicated a marked decrease in pyroptosis and IL-1β release when tested on differentiated THP-1 cells, providing evidence for its potential use in treating conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate are best contextualized by comparing it to analogous piperidine-carboxylate derivatives. Below is a detailed analysis of key structural analogs, their properties, and applications:

Table 1: Comparative Analysis of Tert-butyl 4-Substituted Piperidine-1-carboxylate Derivatives

Key Observations :

Substituent Effects on Reactivity :

- The 2-fluoroethyl group in the target compound introduces moderate lipophilicity (logP ~2.5, estimated) compared to bulkier groups like 4-bromobenzyloxy (logP ~4.1), which may hinder blood-brain barrier penetration .

- Chloro-ketone derivatives (e.g., tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate) exhibit higher electrophilicity, enabling nucleophilic substitutions in cross-coupling reactions .

Biological Activity: Fluorinated analogs (e.g., 2-fluoroethyl, CF3-phenyl) are prioritized in antiviral and CNS drug discovery due to fluorine’s ability to modulate metabolic stability and target binding .

Synthetic Versatility: Iodoethyl analogs (e.g., tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate) serve as intermediates for Suzuki-Miyaura couplings, enabling rapid diversification of the piperidine scaffold . Nitro-anilino derivatives (e.g., tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate) are precursors for benzimidazole synthesis, critical in kinase inhibitor development .

Safety and Handling: Limited toxicity data are available for most derivatives, as noted in safety data sheets (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate). These compounds are classified as R&D chemicals, requiring handling by trained professionals .

Biological Activity

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Fluoroethyl group : Enhances the compound's stability and reactivity.

- Tert-butyl group : Provides steric bulk, influencing the compound's interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. The fluoroethyl group contributes to its stability, while the piperidine structure allows for interactions with various biological receptors. The compound has been investigated for its potential as a bioorthogonal reagent , enabling selective labeling of biomolecules without disrupting native biological processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives have been shown to exhibit cytotoxicity and promote apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Inhibition of Pyroptosis

The compound has also been evaluated for its role in inhibiting pyroptosis, a form of programmed cell death associated with inflammation. In vitro studies demonstrated that certain derivatives could significantly reduce IL-1β release and pyroptotic cell death at concentrations as low as 10 µM . This activity suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to assess its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | Contains bromo group | Exhibits moderate reactivity but less stability compared to fluoroethyl derivative. |

| Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | Contains oxo group | Limited bioorthogonal applications; lower reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.